2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a substituted heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is notable for its structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The compound’s substitutions—methyl groups at positions 2, 5, and 7, and a phenyl group at position 3—impart distinct electronic and steric properties.
Properties
IUPAC Name |
2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-9-11(2)18-15(16-10)14(12(3)17-18)13-7-5-4-6-8-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCNNZCICBXQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321697 | |
| Record name | 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138628-46-3 | |
| Record name | 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using continuous flow reactors to maintain consistent reaction environments .
Chemical Reactions Analysis
2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity
Pyrazolo[1,5-a]pyrimidines have shown promising anticancer properties. The compound has been investigated for its ability to inhibit specific protein targets involved in tumor growth. For instance, studies have indicated that derivatives of this scaffold can act as selective protein inhibitors and exhibit cytotoxic effects against various cancer cell lines .
2. Antimicrobial Properties
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activities against a range of pathogens. For example, a study synthesized several analogues of 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine and evaluated their antibacterial and antifungal activities. Compounds derived from this scaffold exhibited significant efficacy against both Gram-positive and Gram-negative bacteria .
3. Antitubercular Activity
Recent investigations have identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound for treating tuberculosis. This derivative has been shown to possess low cytotoxicity while maintaining promising activity against Mycobacterium tuberculosis, suggesting a novel mechanism of action distinct from traditional TB treatments .
4. Neurological Applications
Certain derivatives have been developed as central nervous system agents. For example, compounds like Zaleplon and Indiplon are used as sleep aids and have been linked to the pyrazolo[1,5-a]pyrimidine structure. These compounds interact with serotonin receptors, which are crucial for regulating mood and sleep .
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches:
- Cyclocondensation Reactions : A common method includes the cyclocondensation of β-ketoesters with aminopyrazoles to form the desired pyrazolo[1,5-a]pyrimidine structure .
- Functionalization Techniques : Post-synthetic modifications enhance the structural diversity and biological activity of these compounds. Various strategies have been explored to introduce functional groups that improve solubility and target specificity .
Material Science Applications
1. Photophysical Properties
Pyrazolo[1,5-a]pyrimidines exhibit notable photophysical properties that make them suitable candidates for applications in material science. Their ability to act as fluorophores is being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
2. Crystal Engineering
The tendency of these compounds to form crystals with unique conformational characteristics opens avenues for solid-state applications. Their supramolecular interactions can be manipulated for drug delivery systems or as components in nanotechnology .
Case Studies
Case Study 1: Anticancer Screening
A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and screened for anticancer activity against various cell lines. Several compounds demonstrated significant cytotoxicity at low micromolar concentrations.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 4.2 |
| Compound B | HeLa | 3.8 |
| Compound C | A549 | 6.0 |
Case Study 2: Antitubercular Activity
A series of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives were evaluated for their antitubercular properties through high-throughput screening methods.
| Compound | Activity (MIC) | Cytotoxicity (CC50) |
|---|---|---|
| Compound D | 0.25 µg/mL | >100 µg/mL |
| Compound E | 0.15 µg/mL | >100 µg/mL |
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antitumor activity is attributed to its ability to inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Substituents at positions 3, 5, and 7 significantly influence biological activity. Key comparisons include:
Key Observations :
- Trifluoromethyl (CF₃) at C-7: Derivatives like 6k and 6l () exhibit nanomolar Pim1 kinase inhibition (IC₅₀ = 18–27 nM), attributed to CF₃’s electron-withdrawing effects enhancing target binding . The target compound’s methyl group at C-7 may reduce potency but improve metabolic stability.
- Phenyl at C-3 : Present in both the target compound and 3-phenyl-6-(trimethoxyphenyl)-PP (), this group facilitates π-π stacking with hydrophobic kinase pockets, a common feature in kinase inhibitors.
- Methyl vs.
Insights :
- The target compound’s synthesis may parallel methods in , using palladium-catalyzed cross-coupling for C-3 arylation and methyl group introductions via alkylation.
- Trifluoromethylated analogs require specialized reagents (e.g., PyBroP), whereas methyl groups (as in the target) are simpler to introduce .
Physicochemical and Pharmacokinetic Properties
Substituents critically impact solubility, logP, and bioavailability:
Analysis :
- CF₃ groups () improve metabolic stability but may raise toxicity concerns compared to methyl groups .
Biological Activity
2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique structural properties and significant biological activities. With a molecular formula of C15H15N3, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious disease treatment.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation through mechanisms such as enzyme inhibition and disruption of signaling pathways.
Case Studies
- In Vitro Studies : A study screened several pyrazolo[1,5-a]pyrimidine derivatives against MCF-7 and MDA-MB231 breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced efficacy in inhibiting cancer cell growth .
- Mechanism of Action : The antitumor effects are attributed to the compound's ability to inhibit specific kinases involved in cell signaling pathways. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
Antiviral Activity
Emerging research highlights the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against various viral pathogens, including hepatitis C virus (HCV). Studies have shown that these compounds can exhibit significant inhibitory effects with low cytotoxicity .
Key Findings
- Selectivity and Efficacy : Some derivatives demonstrated high selectivity indexes against HCV while maintaining low cytotoxicity levels in human cell lines .
Antimicrobial Properties
The compound also displays antimicrobial activity against various bacterial strains. In vitro assays have indicated effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is useful to compare it with related compounds within the pyrazolo[1,5-a]pyrimidine class.
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Structure | Antitumor | 45 µM (MCF-7) |
| 3-Phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Structure | Antiviral | 30 µM (HCV) |
| 2,5-Dimethyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Antimicrobial | 25 µg/mL (E. coli) |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites.
- Signal Transduction Disruption : It interferes with key signaling pathways that regulate cell growth and survival.
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for 2,5,7-trimethyl-3-phenyl substitution?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of β-enaminones or hydrazine derivatives with amidines or nitriles. For example, substituted 1H-pyrazole-5-amines can react with dichloro-cyanoethenyl carboxamides to form the bicyclic core . To introduce methyl and phenyl groups, regioselective alkylation/arylation is performed using precursors like 3-methylphenylhydrazine or methyl-substituted β-ketoesters. Microwave-assisted synthesis in pyridine has also been employed to optimize yields (e.g., 70% for 7-aminopyrazolo[1,5-a]pyrimidines) .
Q. How is structural characterization of 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine performed?
Key techniques include:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methyl groups at C2, C5, C7 and phenyl at C3).
- X-ray crystallography : Monoclinic crystal systems (e.g., space group , ) validate bond lengths and angles .
- HRMS : Matches calculated and observed molecular weights (e.g., for : 223.12) .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, SiHa) to measure IC values .
- Apoptosis detection : Annexin V/PI staining and caspase-3 activation assays.
- Cell cycle analysis : Flow cytometry to identify G1 or G2/M phase arrest .
Advanced Research Questions
Q. How does this compound induce p53-mediated apoptosis in cancer cells?
The compound restores p53 activity in HPV-positive cervical cancer cells by inhibiting E6 oncoprotein-mediated degradation. This upregulates pro-apoptotic targets like BAX and p21, leading to mitochondrial membrane depolarization and caspase activation. Immunoblotting confirms increased phospho-p53 (Ser15) and reduced Bcl-2 expression .
Q. What strategies enable regioselective functionalization at position C3 of the pyrazolo[1,5-a]pyrimidine core?
Hypervalent iodine reagents (e.g., PhI(OAc)) facilitate C(sp)-H halogenation at C3 with >80% yields. Electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring enhance reactivity, while steric effects from methyl groups at C2/C5/C7 direct selectivity . Computational modeling (DFT) can predict regioselectivity for further optimization.
Q. How do structural modifications (e.g., trifluoromethyl or cyano groups) impact biological activity?
- Trifluoromethyl : Enhances metabolic stability and binding affinity to kinases (e.g., CDK9 inhibition via hydrophobic interactions) .
- Cyano : Improves solubility and hydrogen-bonding potential, as seen in pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives with IC < 1 μM against breast cancer lines .
Q. What contradictions exist in reported data on pyrazolo[1,5-a]pyrimidine derivatives’ mechanisms?
- Some studies report G2/M arrest (e.g., in HeLa cells), while others observe G1 arrest (e.g., in SiHa cells), likely due to cell-specific p53 status .
- Variations in enzymatic inhibition (e.g., CRF1 vs. CDK2) highlight scaffold flexibility but require careful SAR analysis to avoid off-target effects .
Methodological Recommendations
Q. How to resolve low yields in multi-step syntheses of substituted derivatives?
- Optimize reaction conditions : Use ultrasonic irradiation or microwave assistance to reduce time and improve purity (e.g., 92% yield for iodinated derivatives under microwaves) .
- Employ catalysts : Mild acids (e.g., p-TsOH) or Pd-based systems enhance regioselectivity in cross-coupling reactions .
Q. What computational tools aid in designing pyrazolo[1,5-a]pyrimidine-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
